molecular formula C29H43LiN9O15P2 B562791 N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT CAS No. 102029-94-7

N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT

Cat. No.: B562791
CAS No.: 102029-94-7
M. Wt: 826.599
InChI Key: MBNLGKPSMGNISQ-AZEHUBOCSA-N
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Description

Historical Context of Nicotinamide Adenine Dinucleotide Analog Development

The development of synthetic nicotinamide adenine dinucleotide (NAD) analogs traces back to the mid-20th century, driven by the need to study enzyme mechanisms and cofactor-dependent processes. Early efforts focused on modifying the adenine or nicotinamide moieties to introduce functional groups for covalent immobilization or spectroscopic tracking. For instance, the 1972 synthesis of a fluorescent ε-NAD analog marked a milestone in real-time monitoring of dehydrogenase activity. By the 1980s, researchers began exploring N6-substituted NAD derivatives to enable site-specific conjugation without disrupting redox activity. The synthesis of N6-([6-aminohexyl]-carbamoylmethyl)-NAD (hereafter termed NAD-Hexylamine) emerged as a strategic advancement, combining structural preservation with a primary amine linker for immobilization in biosensors and affinity matrices. This innovation addressed limitations of earlier analogs, such as steric hindrance from bulkier substituents.

Structural Relationship to Native Nicotinamide Adenine Dinucleotide

NAD-Hexylamine retains the core structure of native NAD+, comprising nicotinamide riboside and adenosine linked by a diphosphate bridge. The modification occurs at the N6 position of the adenine ring, where a carbamoylmethyl group tethers a six-carbon aminohexyl spacer (Figure 1). This substitution preserves the planar geometry of the adenine moiety while introducing a terminal primary amine (−NH2) at the spacer’s distal end. Crucially, the diphosphate backbone and redox-active nicotinamide group remain unaltered, allowing the analog to participate in dehydrogenase-catalyzed electron transfer reactions. X-ray crystallography studies of similar N6-modified NAD analogs bound to alcohol dehydrogenase confirm that the hexyl chain extends away from the enzyme’s active site, minimizing interference with cofactor binding.

Table 1: Structural Comparison of NAD-Hexylamine and Native NAD+

Feature Native NAD+ NAD-Hexylamine Lithium Salt
Molecular Formula C21H27N7O14P2 C29H42N9O15LiP2
Molecular Weight 663.43 g/mol 826.64 g/mol
A6 Substitution −NH2 −NH−(CH2)6−NH−CO−CH2−
Solubility Water-soluble Water-soluble (lithium salt form)
Redox Activity NAD+/NADH pair Retains NAD+ redox functionality

Rationale for N6-Substitution in Coenzyme Engineering

The N6 position of adenine was strategically selected for functionalization due to its peripheral location in enzyme-cofactor complexes, which minimizes disruption of critical binding interactions. Unlike modifications at the nicotinamide riboside or diphosphate bridge, N6-substitution avoids altering the redox-active region or electrostatic interactions with conserved arginine residues in dehydrogenase active sites. The aminohexyl spacer serves dual purposes:

  • Conjugation Flexibility : The primary amine enables covalent attachment to carboxylated surfaces (e.g., biosensor matrices) via carbodiimide chemistry, as demonstrated in immobilized diaphorase systems.
  • Steric Permissiveness : The six-carbon chain provides sufficient length to position the cofactor away from the enzyme surface, preserving catalytic efficiency. Kinetic studies show that NAD-Hexylamine retains 40–50% of native NAD+ activity in alcohol dehydrogenase assays, a significant improvement over earlier analogs with shorter spacers.

Properties

CAS No.

102029-94-7

Molecular Formula

C29H43LiN9O15P2

Molecular Weight

826.599

IUPAC Name

[[(2R,3S,4R,5R)-5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;lithium

InChI

InChI=1S/C29H43N9O15P2.Li/c30-7-3-1-2-4-8-32-19(39)10-33-26-20-27(35-14-34-26)38(15-36-20)29-24(43)22(41)18(52-29)13-50-55(47,48)53-54(45,46)49-12-17-21(40)23(42)28(51-17)37-9-5-6-16(11-37)25(31)44;/h5-6,9,11,14-15,17-18,21-24,28-29,40-43H,1-4,7-8,10,12-13,30H2,(H5-,31,32,33,34,35,39,44,45,46,47,48);/t17-,18-,21-,22-,23-,24-,28-,29-;/m1./s1

InChI Key

MBNLGKPSMGNISQ-AZEHUBOCSA-N

SMILES

[Li].C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5NCC(=O)NCCCCCCN)O)O)O)O)C(=O)N

Origin of Product

United States

Preparation Methods

Direct Functionalization of NAD⁺ at the N6 Position

The most widely reported method involves modifying the adenine moiety of NAD⁺ through nucleophilic substitution at the N6 position. As detailed in a seminal study by Kirk and Miller, the synthesis begins with the reaction of NAD⁺ with chloroacetamide in the presence of a base to generate a reactive intermediate at N6. Subsequent coupling with 1,6-diaminohexane introduces the aminohexyl side chain via carbamoylmethyl linkage.

The reaction proceeds in anhydrous dimethylformamide (DMF) at 4°C for 24 hours under nitrogen atmosphere, achieving a yield of 58–62% after purification. Critical parameters include:

  • Molar ratio : A 1:3 stoichiometry of NAD⁺ to chloroacetamide ensures complete functionalization.

  • Base selection : Triethylamine (TEA) outperforms weaker bases like pyridine in minimizing side reactions.

  • Protection strategy : The nicotinamide ribose hydroxyl groups are protected using tert-butyldimethylsilyl (TBDMS) ethers to prevent undesired phosphorylation.

Stepwise Assembly from Nicotinamide and Adenine Precursors

An alternative approach constructs the NAD⁺ scaffold de novo before introducing the hexylamine moiety. This method, adapted from nucleotide conjugation techniques, involves:

  • Synthesis of 6-chloropurine ribotide : Adenine is halogenated at N6 using phosphorus oxychloride (POCl₃) in trimethyl phosphate.

  • Coupling with nicotinamide mononucleotide (NMN) : The chlorinated adenine derivative reacts with NMN in the presence of carbodiimide activators, forming the NAD⁺ backbone.

  • Amination with 1,6-diaminohexane : The chloro group is displaced by the primary amine of 1,6-diaminohexane under alkaline conditions (pH 10.5, 37°C).

This route offers superior control over regioselectivity but requires multiple purification steps, resulting in a lower overall yield (38–42%) compared to direct functionalization.

Purification and Isolation of the Lithium Salt

Chromatographic Techniques

Crude reaction mixtures are purified using a combination of ion-exchange and size-exclusion chromatography:

  • Cation-exchange chromatography : Dowex 50W-X8 resin (Li⁺ form) selectively binds the protonated aminohexyl group, separating the product from unreacted NAD⁺ and byproducts. Elution with 0.1 M LiCl in 20% methanol yields the lithium salt.

  • Reversed-phase HPLC : A C18 column with isocratic elution (70:30 water:acetonitrile, 0.1% trifluoroacetic acid) resolves NAD-Hexylamine Li⁺ (retention time: 12.3 min) from residual diaminohexane (retention time: 4.7 min).

Crystallization and Lyophilization

The purified compound is crystallized from a saturated solution in ethanol-water (9:1) at −20°C. Lyophilization produces a white hygroscopic powder with >98% purity (by ¹H NMR). Key characterization data include:

Property Value Source
Molecular formulaC₂₉H₄₄LiN₉O₁₅P₂
Molecular weight827.61 g/mol
λₘₐₙ (UV-Vis, H₂O)259 nm (ε = 16,800 M⁻¹cm⁻¹)
¹H NMR (D₂O, 600 MHz)δ 8.42 (s, 1H, adenine H8), 9.12 (s, 1H, nicotinamide H2)

Analytical Validation of Synthetic Success

Enzymatic Activity Assays

Functional integrity is confirmed using diaphorase-mediated redox cycling. NAD-Hexylamine Li⁺ exhibits 89% of native NAD⁺ activity in converting resazurin to resorufin (Vₘₐₓ = 4.2 μM/min vs. 4.7 μM/min for NAD⁺).

Stability Profiling

Thermogravimetric analysis (TGA) reveals decomposition onset at 218°C, comparable to unmodified NAD⁺ (210°C). Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored desiccated at −20°C.

Applications Informing Synthetic Design

Biosensor Immobilization

The primary amino group enables covalent attachment to epoxy-functionalized electrodes. A 2018 study demonstrated a lactate biosensor with a 120-day operational stability using NAD-Hexylamine Li⁺-immobilized lactate dehydrogenase.

Affinity Chromatography

The lithium salt’s solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates its use as a ligand for purifying NAD⁺-dependent dehydrogenases. Binding capacities exceed 12 mg enzyme per mL resin.

Challenges and Optimization Opportunities

Side Reactions During Amine Coupling

Competitive alkylation at the adenine N1 position occurs in 7–9% of cases, necessitating rigorous HPLC purification. Switching from chloroacetamide to iodoacetamide reduces this to <2% but increases cost.

Lithium Counterion Exchange

Sodium contamination from buffers can displace lithium, altering solubility. Implementing a final dialysis step against 0.1 M LiCl (MWCO 1 kDa) ensures >99% Li⁺ content .

Scientific Research Applications

Biochemical Roles

N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT serves as a cofactor in various enzymatic reactions, particularly those involving oxidation-reduction processes. As a NAD analogue, it plays a crucial role in:

  • Redox Reactions : It functions as an electron carrier in metabolic pathways, facilitating ATP production and cellular respiration.
  • ADP-Ribosylation : The compound is involved in the transfer of ADP-ribose units, which are critical for DNA repair mechanisms and cellular signaling pathways .

Therapeutic Applications

Research indicates that enhancing NAD+ levels can mitigate oxidative stress and cellular damage associated with aging and degenerative diseases. The applications of this compound in therapeutic contexts include:

  • Neuroprotection : Studies have shown that increasing NAD+ levels can protect against neurodegenerative conditions by reducing oxidative damage in brain tissues .
  • Metabolic Regulation : The compound may play a role in regulating metabolic processes, particularly in conditions like obesity and diabetes, where NAD+ metabolism is disrupted .

Biosensor Development

One of the most promising applications of this compound is in the development of wearable biosensors . Its functionalized design allows it to be immobilized within gel matrices, making it suitable for:

  • Real-time Monitoring : These biosensors can monitor biochemical changes in real time, which is particularly useful for tracking metabolic changes during physical activities.
  • Enzyme Coupling : The compound can be used alongside dehydrogenase enzymes (e.g., diaphorase) to facilitate specific biochemical reactions within the sensor .

Affinity Chromatography

Due to its ability to bind to matrices effectively, this compound is also employed in affinity chromatography . This technique allows for:

  • Purification of Enzymes : The compound can be utilized to isolate specific enzymes based on their interaction with NAD analogues.
  • Recycling Systems : It can be integrated into multi-enzyme systems for recycling reactions, enhancing the efficiency of biochemical processes .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of NAD+ precursors, including this compound, on models of neurodegeneration. Results indicated significant reductions in oxidative stress markers and improved neuronal survival rates when NAD+ levels were enhanced.

Case Study 2: Biosensor Efficacy

In another study focused on wearable biosensors, researchers demonstrated that incorporating this compound allowed for accurate detection of lactate levels during exercise. This application highlighted the compound's potential for real-time health monitoring.

Mechanism of Action

The compound exerts its effects by interacting with specific enzymes and nucleotide-binding proteins. The 6-aminohexyl group enhances its binding affinity to these molecular targets, facilitating various biochemical reactions. The carbamoylmethyl group on the nicotinamide moiety plays a crucial role in stabilizing the compound’s interaction with enzymes, thereby influencing their activity.

Comparison with Similar Compounds

  • N6-(6-Aminohexyl)-adenosine 2’,5’-diphosphate lithium salt
  • N6-(6-Aminohexyl)-adenosine 3’,5’-diphosphate lithium salt
  • N6-(6-Aminohexyl)-adenosine 5’-monophosphate

Uniqueness: N6-([6-AMINOHEXYL]-CARBAMOYLMETHYL)-NICOTINAMIDE ADENINE DINUCLEOTIDE LITHIUM SALT is unique due to the presence of both the 6-aminohexyl and carbamoylmethyl groups, which enhance its binding properties and stability. This dual modification allows for more specific interactions with enzymes and nucleotide-binding proteins, making it a valuable tool in biochemical research.

Biological Activity

N6-([6-Aminohexyl]-carbamoylmethyl)-nicotinamide adenine dinucleotide lithium salt, commonly referred to as NAD-hexylamine, is a functionalized analogue of nicotinamide adenine dinucleotide (NAD). This compound possesses unique properties that enhance its utility in various biochemical applications, particularly in enzyme catalysis and biosensor development. Understanding its biological activity is crucial for harnessing its potential in research and therapeutic contexts.

  • Molecular Formula : C29H42N9O15LiP2
  • Molecular Weight : 826 g/mol
  • Appearance : White solid, soluble in water
  • Storage Conditions : Desiccated at -20°C

NAD-hexylamine acts as a coenzyme in redox reactions, facilitating electron transfer processes essential for cellular metabolism. It exists in two forms: oxidized (NAD+^+) and reduced (NADH), participating in a variety of enzymatic reactions, including those catalyzed by dehydrogenases and ADP-ribosyltransferases. The amino group introduced by the hexyl spacer enhances its binding capabilities to matrices, making it suitable for immobilization in biosensors and affinity chromatography applications .

Enzymatic Reactions

NAD-hexylamine has been shown to support various enzymatic functions:

  • Oxidoreductase Activity : It serves as an electron carrier in oxidation-reduction reactions, crucial for metabolic pathways.
  • ADP-Ribosylation : Functions as a donor of ADP-ribose units, which are vital for post-translational modifications of proteins .

Case Studies

  • Biosensor Development :
    • A study demonstrated the incorporation of NAD-hexylamine into wearable biosensors. These sensors utilized dehydrogenase enzymes to detect glucose levels. The functionalized NAD allowed for stable enzyme attachment, enhancing sensor sensitivity and specificity .
  • Affinity Chromatography :
    • Research indicated that immobilized NAD-hexylamine could be employed in affinity chromatography to purify proteins that interact with NAD-dependent enzymes. This method improved the yield of target proteins significantly compared to traditional purification techniques .

Comparative Analysis of Biological Activity

Property/AspectNAD (Standard)NAD-Hexylamine
Redox FunctionYesYes
ADP-RibosylationYesYes
Matrix Binding CapabilityNoYes
StabilityModerateHigh
Application in BiosensorsLimitedExtensive

Research Findings

Recent studies have highlighted the advantages of using NAD-hexylamine over standard NAD:

  • Increased Stability : The hexylamine modification provides enhanced stability under various experimental conditions, making it a preferred choice for long-term experiments .
  • Improved Enzyme Interactions : The ability to covalently attach to matrices allows for more efficient enzyme recycling systems, thereby reducing costs and improving experimental efficiency .

Q & A

Q. What is the structural and functional significance of the 6-aminohexyl-carbamoylmethyl modification in this NAD derivative?

The 6-aminohexyl-carbamoylmethyl group enhances membrane permeability and facilitates covalent conjugation to affinity matrices or fluorescent probes, enabling targeted studies of NAD-dependent enzymes like NOX2. This modification preserves the redox-active nicotinamide moiety, allowing it to participate in electron transfer reactions while providing a handle for biochemical assays (e.g., pull-down experiments or fluorescence-based tracking of NAD localization in neuronal cultures) .

Methodological Note: To validate functional integrity, compare the redox potential of the modified NAD derivative to native NAD using cyclic voltammetry. Confirm binding affinity to NOX2 via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. How does this compound interact with NOX2 in neuronal development?

NOX2 activation requires assembly of cytosolic (p47phox, p67phox) and membrane-bound (gp91phox) subunits. The modified NAD derivative serves as a cofactor for NOX2, enabling superoxide production that regulates actin dynamics in growth cones and axonal branching. For example, in primary hippocampal neurons, NOX2 inhibition reduces F-actin retrograde flow, leading to truncated neurites .

Methodological Note: Use live-cell imaging with dihydroethidium (DHE) to detect superoxide in growth cones. Combine with siRNA knockdown of p47phox to confirm NOX2 dependence.

Advanced Research Questions

Q. How can researchers resolve contradictions between NOX2’s neuroprotective and neurotoxic roles in Huntington’s disease (HD) models?

NOX2-derived ROS exhibit dual roles: (1) Neuroprotection : After peripheral nerve injury, NOX2 in macrophages generates H₂O₂ via CD63+ extracellular vesicles, promoting axonal regeneration in dorsal root ganglia (DRGs) . (2) Neurotoxicity : In HD striatal neurons, extrasynaptic NMDAR overactivation triggers NOX2-ROS, which oxidizes SNAP25 (a SNARE protein), impairing synaptic vesicle fusion .

Methodological Note: To dissect context-specific effects, use cell-type-specific NOX2 knockout mice (e.g., CX3CR1-Cre for microglia vs. CamKII-Cre for neurons). Measure ROS spatially with HyPer7 sensors targeted to synaptic vs. extrasynaptic compartments.

Q. What experimental designs are optimal for studying this compound’s impact on NMDA receptor-mediated NOX2 activation?

NMDAR signaling activates NOX2 via two pathways:

  • Ionotropic : Ca²⁺ influx recruits Rac1, which binds NOX2 to enable electron transfer.
  • Non-ionotropic : PIP3 generated by PI3K activates PKC-ζ, phosphorylating p47phox to stabilize NOX2 assembly .

Methodological Note:

  • Treat cortical neurons with NMDA (20 µM, 5 min) ± the compound (10–100 µM).
  • Quantify p47phox phosphorylation (pTyr) via Western blot.
  • Inhibit Rac1 with NSC23766 to isolate non-ionotropic signaling.

Q. How can researchers address variability in NOX2-ROS measurements across neuronal subtypes?

Striatal medium spiny neurons (MSNs) and hippocampal neurons exhibit differential NOX2-ROS due to:

  • Subcellular localization : NOX2 in MSNs is enriched in perisynaptic regions, while hippocampal NOX2 localizes to growth cones.
  • PGC-1α dependence : HD-linked PGC-1α deficiency in MSNs reduces antioxidant buffering, amplifying ROS toxicity .

Methodological Note: Use compartment-specific ROS probes (e.g., mitoSOX for mitochondria, roGFP2-Orp1 for cytosol). Pair with qPCR to assess PGC-1α and NRF2 expression in sorted neuronal populations.

Data Analysis & Technical Challenges

Q. What statistical approaches are recommended for analyzing NOX2-ROS dose-response curves in high-content screening?

  • Fit data to a four-parameter logistic model (Hill equation) to calculate EC₅₀/IC₅₀.
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., wild-type vs. HD iPSC-derived neurons).
  • Address batch effects with ComBat or Z-score normalization in automated imaging datasets .

Q. How can researchers differentiate artifact signals from true NOX2-ROS in live-tissue assays?

Common artifacts include:

  • Autooxidation : DHE signals in hypoxic conditions.
  • Mitochondrial crosstalk : MitoTEMPO-insensitive ROS.

Methodological Note: Validate with NOX2-specific inhibitors (e.g., GSK2795039) and genetic controls (gp91phox⁻/⁻). Use LC-MS/MS to quantify 2-hydroxyethidium (specific to superoxide) vs. ethidium (non-specific) .

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